3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
3,6-dimethyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-8-7-11(12-9(2)18-20-14(12)16-8)13(19)17-10-3-5-15-6-4-10/h3-7H,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGPFZODITXLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or oxazole rings .
Scientific Research Applications
3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues with Oxazole or Pyridine Moieties
The oxazole-pyridine core is shared among several pharmacologically active compounds, but substituent variations lead to divergent activities and pharmacokinetic profiles:
Pharmacokinetic and Physicochemical Properties
- Solubility : The pyridin-4-yl carboxamide in the target compound improves water solubility compared to benzothiazole or thiadiazole analogs (e.g., ) .
- Metabolic Stability : Cyclopropyl-containing analogs () exhibit longer half-lives due to resistance to oxidative metabolism, whereas methyl groups in the target compound balance stability and synthetic accessibility .
- Binding Affinity : The target compound’s dimethyl-pyridine core achieves a Ki of 12 nM against PI3Kα in preliminary assays, outperforming imidazo[1,2-a]pyridine derivatives (Ki > 50 nM) .
Biological Activity
The compound 3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and various research findings related to its pharmacological properties.
Basic Characteristics
- Molecular Formula : C16H16N4O2
- Molecular Weight : 296.33 g/mol
- LogP : 1.6955
- Polar Surface Area : 63.844 Ų
Anticancer Potential
Research indicates that compounds within the oxazolo[5,4-b]pyridine class, including the target compound, exhibit significant anticancer properties. Studies have demonstrated their ability to inhibit growth in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Lung Adenocarcinoma (A549) | 58.44 |
| Breast Adenocarcinoma (MCF7) | 99.87 |
| Metastatic Colon Adenocarcinoma (LoVo) | 129.41 |
| Primary Colon Adenocarcinoma (HT29) | 224.32 |
These compounds have shown efficacy against cancer by inhibiting key pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway and various kinases including JAK1 and JAK2 .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Receptor Tyrosine Kinase : This is crucial for many signaling pathways that regulate cell growth and differentiation.
- Pro-apoptotic Activity : Activation of caspase cascades leading to programmed cell death.
- Inhibition of Angiogenesis : Preventing the formation of new blood vessels that tumors require for growth.
Other Biological Activities
In addition to anticancer effects, derivatives of oxazolo[5,4-b]pyridine have been investigated for:
- Antiviral Activity : Some compounds exhibit inhibitory effects against viral replication.
- Immunosuppressive Effects : Potential applications in autoimmune diseases and transplant rejection.
Synthesis and Evaluation
A study conducted by researchers synthesized a series of oxazolo[5,4-b]pyridine derivatives and evaluated their biological activities. The derivatives were tested against multiple cancer cell lines using the MTT assay to determine cytotoxicity . The findings indicated that certain substitutions on the oxazolo ring significantly enhanced anticancer activity.
Comparative Analysis
A comparative analysis of various oxazolo derivatives revealed that modifications at specific positions can lead to varying degrees of biological activity. For example, compounds with hydroxyalkyl substituents showed reduced cytotoxicity compared to those with more hydrophobic groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the oxazolo[5,4-b]pyridine core via cyclization of substituted pyridine precursors. Key steps include:
- Cyclization : Use of iodine-mediated or acid-catalyzed cyclization to form the oxazole ring .
- Coupling Reactions : Amide bond formation between the oxazolo-pyridine carboxylic acid derivative and 4-aminopyridine, employing coupling agents like EDCI/HOBt or DCC under inert conditions .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Workflow :
- NMR Spectroscopy : - and -NMR to confirm substituent positions and verify dimethyl/pyridinyl groups. Aromatic protons typically appear at δ 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate molecular weight (expected [M+H]⁺ ≈ 323.13 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of the oxazolo-pyridine fused ring system and amide bond geometry .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and predict reactivity .
Advanced Research Questions
Q. What strategies are effective for investigating structure-activity relationships (SAR) of this compound in biological systems?
- Methodology :
- Analog Synthesis : Modify the pyridinyl group (e.g., 3- vs. 4-substitution) or replace the oxazole ring with isoxazole/thiazole to assess pharmacological effects .
- Biological Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ATP-competitive binding assays. IC₅₀ values should be compared with unmodified analogs .
- Molecular Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., PARP-1), focusing on hydrogen bonding with the carboxamide group .
- Data Interpretation : Correlate substituent electronegativity with inhibitory potency. For example, electron-withdrawing groups on the pyridine ring may enhance target affinity .
Q. How can contradictory data in solubility and bioavailability studies be resolved?
- Resolution Strategies :
- Solubility Profiling : Use shake-flask method (pH 1.2–7.4) versus computational predictions (e.g., ALOGPS). Discrepancies often arise from aggregation in aqueous buffers, which can be mitigated with co-solvents (e.g., DMSO ≤1%) .
- Bioavailability Analysis : Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetics in rodent models. Low oral bioavailability may require formulation adjustments (e.g., nanocrystal suspensions) .
- Orthogonal Validation : Cross-check HPLC purity data with LC-MS to rule out degradation products interfering with assays .
Q. What advanced techniques are recommended for studying metabolic stability and toxicity?
- Experimental Design :
- Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at methyl groups). Analyze via UPLC-QTOF-MS .
- CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks. IC₅₀ values >10 μM suggest low inhibition liability .
- Ames Test : Use TA98 and TA100 strains to evaluate mutagenicity. A negative result supports progression to preclinical trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
